molecular formula C21H31NSi B2530456 4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline CAS No. 162088-03-1

4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline

Cat. No.: B2530456
CAS No.: 162088-03-1
M. Wt: 325.571
InChI Key: GDGYDFQZIQRXKG-UHFFFAOYSA-N
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Description

4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline (CAS 162088-03-1) is a specialty aniline derivative with the molecular formula C21H31NSi and a molecular weight of 325.563 g/mol . This compound features a dual-protecting group strategy, incorporating both a tert-butyldimethylsilyl (TBDMS) group and an N,N-dimethylaniline moiety. The N,N-dimethylaniline component is a well-known precursor in the synthesis of triarylmethane dyes, such as Malachite Green and Crystal Violet, and is frequently employed as an acid-absorbing base and promoter in the curing of polymer resins . The tert-butyldimethylsilyl group is a classic protecting group in synthetic organic chemistry, widely used to protect hydroxyl groups during complex multi-step syntheses . The combination of these functional groups makes this chemical a valuable, versatile building block for researchers developing novel organic frameworks, including heterocyclic compounds and potential pharmaceutical intermediates. Its structure suggests potential utility in advanced applications such as click chemistry, where it could be used to create organophosphorus-functionalized triazoles with potential biological activity . This product is intended for research and further chemical synthesis as a key intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]-phenylmethyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NSi/c1-21(2,3)23(6,7)20(17-11-9-8-10-12-17)18-13-15-19(16-14-18)22(4)5/h8-16,20H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGYDFQZIQRXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C(C1=CC=CC=C1)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with a tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Tetrabutylammonium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline is in organic synthesis as a protecting group for amines. The tert-butyldimethylsilyl moiety provides protection during multi-step syntheses, allowing for selective reactions without interfering with other functional groups.

Case Study: Synthesis of Complex Molecules

In a study focused on synthesizing complex organic molecules, researchers utilized this compound as a protective group for amines during the formation of intricate molecular architectures. The stability provided by the silyl group allowed for successful deprotection under mild conditions, facilitating further reactions without degradation of sensitive functional groups.

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of pharmaceutical agents. Its ability to modulate biological activity through structural modifications makes it a valuable candidate for drug development.

Case Study: Development of Acetylcholinesterase Inhibitors

Research has indicated that derivatives of this compound can exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. By modifying the compound's structure, scientists have synthesized new inhibitors that demonstrate significant potency and selectivity against AChE.

CompoundIC50 Value (µM)Reference
Compound A2.7
Compound B5.0

This table illustrates the comparative efficacy of synthesized compounds based on modifications to the original structure.

Materials Science

In materials science, this compound is explored for its potential use in polymerization processes. Its role as an initiator or accelerator in free-radical polymerizations has been documented.

Case Study: Polymerization Studies

In experiments involving polymer synthesis, this compound was used as an amine initiator during hybrid polymerization processes. The results demonstrated enhanced polymer yield and improved mechanical properties of the resultant materials compared to those synthesized without this compound.

Mechanism of Action

The mechanism by which 4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline exerts its effects involves the interaction of the tert-butyldimethylsilyl group with various molecular targets. This interaction can lead to the stabilization of reactive intermediates and the protection of functional groups during chemical reactions. The molecular pathways involved include the formation of silyl ethers and the stabilization of transition states .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs with Silicon Substituents

4-(trans-2-((tert-Butyldimethylsilyl)oxy)cyclohexyl)-N,N-dimethylaniline (51k)
  • Structure : Features a TBS ether group on a cyclohexyl ring instead of a phenylmethyl group.
  • Synthesis : Prepared via Grignard reaction at -50°C, highlighting the sensitivity of silyl-protected intermediates to reaction conditions .
  • Key Differences : The TBS-ether moiety introduces conformational rigidity compared to the flexible phenylmethyl group in the main compound.
(E)-4-(2-(Dimethyl(phenyl)silyl)vinyl)-N,N-dimethylaniline (4)
  • Structure : Contains a vinyl-linked dimethyl(phenyl)silyl group.
  • Properties: NMR data (¹H: δ 4.0–7.5 ppm; ¹³C: δ 43.81 ppm for the dimethylamino group) suggest enhanced electron delocalization due to the vinyl spacer .
  • Applications: Potential in polymer chemistry or as a precursor for hydrosilylation reactions.

Phosphorus-Containing Analogs

4-(Di-tert-butylphosphino)-N,N-dimethylaniline
  • Structure: Replaces the TBS group with a di-tert-butylphosphino moiety.
  • Electronic Effects: The phosphino group is more electron-rich, enhancing catalytic activity in cross-coupling reactions .
  • Molecular Weight : 265.37 g/mol, similar to the main compound but with distinct steric and electronic profiles.

Heterocyclic and Optoelectronically Active Analogs

4-(Benzo[c][1,2,5]thiadiazol-4-yl)-N,N-dimethylaniline (NBT)
  • Structure : Incorporates a benzo-thiadiazole group instead of the silyl-phenylmethyl unit.
  • Properties : Planar configuration with shorter C–N bonds (1.275–1.315 Å) and closer molecular stacking, making it suitable for optoelectronic applications like OLEDs .
TPD (N,N′-Diphenyl-N,N′-di(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine)
  • Structure : A bulky triphenylamine derivative.
  • Applications : Widely used as a hole-transport material due to high charge mobility, contrasting with the main compound’s intermediate role in synthesis .

Data Table: Comparative Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline TBS, phenylmethyl ~325.6* Steric protection, synthetic intermediate
51k TBS-ether, cyclohexyl ~337.6* Conformational rigidity, low-temperature synthesis
4-(Di-tert-butylphosphino)-N,N-dimethylaniline Di-tert-butylphosphino 265.37 Catalytic cross-couplings
NBT Benzo-thiadiazole ~253.3* Planar stacking, OLED applications
TPD Triphenylamine, methyl groups ~531.7* High charge mobility, hole transport materials

*Calculated based on molecular formulas.

Research Findings and Contrasting Observations

Steric vs. Electronic Effects: The TBS group in the main compound provides steric protection, enhancing thermal stability, whereas the phosphino analog prioritizes electronic modulation for catalysis . Contradiction: While the TBS group generally stabilizes intermediates, shows sensitivity to reaction temperatures, requiring synthesis at -50°C .

Crystallographic Insights: Benzylideneaniline Schiff bases (e.g., SOLRIV and SITFIL in ) exhibit dihedral angles (8.2°–61.9°) and N–C bond lengths (1.269–1.315 Å), contrasting with the main compound’s non-planar silyl-phenylmethyl group, which likely reduces stacking efficiency .

Optoelectronic Performance :

  • NBT’s planar structure enables closer π-π stacking (critical for charge transport), whereas the main compound’s bulkier substituents limit such applications .

Biological Activity

4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline, commonly referred to as TBDMS-PhMe-DMA, is an organosilicon compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C21H31NSiC_{21}H_{31}NSi, and it features a tert-butyldimethylsilyl (TBDMS) group attached to a phenylmethyl moiety and a dimethylamino group. The presence of the TBDMS group is significant as it influences the compound's solubility and reactivity.

Research indicates that TBDMS-PhMe-DMA exhibits several biological activities, primarily through its interaction with various biological targets:

  • Antiviral Activity : A study highlighted its efficacy against Hepatitis C virus (HCV) by acting as an NS5A protein inhibitor. This suggests potential use in antiviral therapies, particularly for HCV infections .
  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival rates, making it a candidate for cancer therapy .

Pharmacological Properties

The pharmacological profile of TBDMS-PhMe-DMA includes:

  • Toxicity and Safety : Preliminary toxicity studies suggest that the compound exhibits low toxicity at therapeutic doses. However, detailed toxicological evaluations are necessary to establish safety profiles for clinical use.
  • Bioavailability : The silyl group enhances the compound's stability and bioavailability, allowing for better absorption in biological systems .

Antiviral Efficacy

In a controlled study involving HCV-infected cell lines, TBDMS-PhMe-DMA demonstrated a significant reduction in viral load. The mechanism was attributed to NS5A inhibition, which is crucial for viral replication. The results indicated a dose-dependent response, with higher concentrations leading to more substantial viral suppression .

Cancer Research

In another study focusing on cancer cell lines, TBDMS-PhMe-DMA was found to induce apoptosis in malignant cells. The compound's ability to inhibit specific kinases involved in cell survival pathways was linked to its anticancer properties. This study provided evidence supporting its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntiviralNS5A inhibition
Cancer cell apoptosisKinase inhibition
Low toxicityPreliminary safety evaluations

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves silylation of a precursor (e.g., N,N-dimethylaniline derivatives) using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. Key steps include:

  • Protection : Introduce the TBS group via nucleophilic substitution, using a base like imidazole in DMF or THF at 0–25°C .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Yield improvements (≥75%) are achieved by controlling moisture levels and using excess TBSCl (1.2–1.5 equiv) .
  • Purification : Column chromatography with hexane/ethyl acetate (9:1) effectively isolates the product .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the TBS group (δ ~0.1–0.3 ppm for Si(CH3_3)2_2) and dimethylaniline protons (δ ~2.8–3.2 ppm for N(CH3_3)2_2) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 354.2) .
  • FT-IR : Absorbance at ~1250 cm1^{-1} (Si-C stretching) and ~1600 cm1^{-1} (aromatic C=C) validates functional groups .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl group modulate the electronic properties of the dimethylaniline moiety, and what computational methods validate these effects?

  • Methodological Answer :

  • Electronic Effects : The TBS group’s electron-donating nature increases electron density on the aryl ring, altering redox potentials. This is quantified via cyclic voltammetry (shift in oxidation peaks by ~50–100 mV) .
  • Computational Validation : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps and Mulliken charges. Solvent effects (e.g., dichloromethane) are modeled using the PCM framework .

Q. What experimental strategies mitigate hydrolysis of the tert-butyldimethylsilyl group during downstream functionalization?

  • Methodological Answer :

  • Condition Control : Avoid protic solvents (e.g., MeOH, H2_2O) and acidic/basic conditions. Use anhydrous DCM or THF with molecular sieves .
  • Stability Assays : Monitor hydrolysis kinetics via 29^{29}Si NMR in buffered solutions (pH 5–8). The TBS group shows >90% stability in neutral, anhydrous environments over 24 hours .

Q. How can researchers reconcile discrepancies in reported reaction yields across synthetic methodologies?

  • Methodological Answer :

  • Systematic Screening : Use a Design of Experiments (DoE) approach to test variables (e.g., temperature, catalyst loading). For example, a central composite design identifies optimal TBSCl equivalents (1.3 equiv) and reaction time (6–8 hours) .
  • Byproduct Analysis : LC-MS identifies side products (e.g., desilylated intermediates), guiding additive use (e.g., 2,6-lutidine suppresses protonolysis) .

Q. What role does this compound play in designing photoactive or electroactive materials?

  • Methodological Answer :

  • Applications : The dimethylaniline moiety acts as an electron donor in charge-transfer complexes. UV-vis spectroscopy reveals absorbance maxima at ~350 nm (π→π^*) with molar extinction coefficients ≥104^4 M1^{-1}cm1^{-1} .
  • Device Integration : Fabricate OLEDs or sensors by spin-coating blends with acceptors (e.g., fullerene derivatives). Efficiency is tested via electroluminescence quantum yield measurements .

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